5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also contains an indene moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Thiophene Ring Formation: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the indene and thiophene moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxy group in the indene moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The indene and thiophene moieties may play a role in binding to these targets, while the sulfonamide group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like indomethacin, which also contain an indene moiety, are used in medicinal chemistry.
Thiophene Derivatives: Thiophene-based compounds such as thiophene-2-sulfonamide are known for their biological activities.
Sulfonamides: Sulfonamide drugs like sulfamethoxazole are widely used as antibiotics.
Uniqueness
5-ethyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of an indene moiety with a thiophene ring and a sulfonamide group. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-3-15-8-9-16(22-15)23(19,20)18-12-17(21-2)10-13-6-4-5-7-14(13)11-17/h4-9,18H,3,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWZVZFVQSSGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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